molecular formula C11H20O2 B11803215 4-Cyclohexyltetrahydro-2H-pyran-4-OL

4-Cyclohexyltetrahydro-2H-pyran-4-OL

Cat. No.: B11803215
M. Wt: 184.27 g/mol
InChI Key: QIJBJXYARILRLU-UHFFFAOYSA-N
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Description

4-Cyclohexyltetrahydro-2H-pyran-4-OL is an organic compound with the molecular formula C11H20O2 It is a derivative of tetrahydropyran, featuring a cyclohexyl group attached to the tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyltetrahydro-2H-pyran-4-OL typically involves the hydrogenation of 2,5-dihydropyran in the presence of a suitable catalyst. Common catalysts used for this reaction include platinum or palladium on carbon. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to ensure complete hydrogenation of the dihydropyran ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of high-throughput screening techniques can optimize catalyst selection and reaction parameters for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyltetrahydro-2H-pyran-4-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with various nucleophiles.

Major Products Formed

    Oxidation: Formation of cyclohexyl-tetrahydropyranone.

    Reduction: Formation of cyclohexyl-tetrahydropyranol derivatives.

    Substitution: Formation of cyclohexyl-tetrahydropyran derivatives with various functional groups.

Scientific Research Applications

4-Cyclohexyltetrahydro-2H-pyran-4-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclohexyltetrahydro-2H-pyran-4-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets. These interactions can modulate enzymatic activities, receptor functions, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A simpler analog without the cyclohexyl group.

    4-Hydroxy-tetrahydropyran: Similar structure but lacks the cyclohexyl group.

    Cyclohexanol: Contains a cyclohexyl group but lacks the tetrahydropyran ring.

Uniqueness

4-Cyclohexyltetrahydro-2H-pyran-4-OL is unique due to the combination of the cyclohexyl group and the tetrahydropyran ring. This dual structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where both hydrophobic and hydrophilic interactions are required .

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

4-cyclohexyloxan-4-ol

InChI

InChI=1S/C11H20O2/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10/h10,12H,1-9H2

InChI Key

QIJBJXYARILRLU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2(CCOCC2)O

Origin of Product

United States

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